molecular formula C8H8ClF2NO2 B1433526 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1795440-37-7

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

Cat. No. B1433526
CAS RN: 1795440-37-7
M. Wt: 223.6 g/mol
InChI Key: VGDYUQQCZLUZDI-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795440-37-7 . It has a molecular weight of 223.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6 (5)8 (9,10)7 (12)13;/h2-4H,1H3, (H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyridinyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Copper Complexes with Auxin Herbicides : Research on copper complexes with various auxin herbicides, such as 2,4-dichlorophenoxy-acetic acid and others, has shown that these complexes can have significant bioactivity, including antimicrobial properties. While the direct application of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in such complexes is not mentioned, the study of related compounds suggests a potential area of interest in the development of bioactive complexes (Psomas et al., 1998).

  • Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the transformation of ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate into perfluorinated analogs, demonstrates the interest in fluorinated molecules for their unique properties and potential applications in materials science and medicinal chemistry. The fluorine atoms in 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride could similarly influence its reactivity and utility in synthetic chemistry (Sinyakov et al., 2017).

  • Heterocyclic Compound Synthesis : The preparation of heterocyclic compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcases the diverse synthetic routes available for constructing complex molecular architectures. Given the pyridinyl moiety in 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, similar synthetic strategies might be applicable or developed based on this compound's structure (Chui et al., 2004).

  • N-Oxide Formation : The efficient oxidation of pyridines to their N-oxides indicates a method for modifying nitrogen-containing heterocycles, potentially altering their chemical properties and reactivities. While the research does not directly address 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, the presence of a pyridine ring in its structure suggests that similar oxidative transformations could be relevant (Zhong et al., 2004).

  • Fluorinated Amino Acid Synthesis : The Michael addition of 2,2-difluoroketene silyl acetal for the synthesis of difluoro analogs of amino acids like glutamic acid and lysine highlights the utility of difluorinated intermediates in synthesizing biologically relevant molecules. This suggests potential applications of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in the synthesis of novel amino acid derivatives or peptidomimetics (Kitagawa et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDYUQQCZLUZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

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